![molecular formula C8H7N3O2 B142928 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 144435-01-8](/img/structure/B142928.png)
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Übersicht
Beschreibung
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is known for its unique structure and properties that make it a valuable tool for researchers in different areas of study. In
Wissenschaftliche Forschungsanwendungen
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is in the field of medicinal chemistry. 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is not fully understood, but it is believed to involve the inhibition of reactive oxygen species and the modulation of various signaling pathways in cells. 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of various diseases. 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, one of the limitations of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is its relatively low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. One potential area of research is the development of more effective methods for delivering 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione to cells and tissues. Another area of research is the identification of new targets for 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its potential applications in different scientific research fields.
Conclusion:
In conclusion, 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a valuable compound for scientific research due to its unique structure and properties. Its potential applications in medicinal chemistry, as well as its neuroprotective and anti-inflammatory effects, make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential applications of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione in different scientific research fields.
Synthesemethoden
The synthesis of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves a series of chemical reactions that result in the formation of the final compound. The most common method of synthesis involves the reaction of 2,3-pyridinedicarboxylic acid and methylamine in the presence of a catalyst such as acetic anhydride. This reaction yields the intermediate product, which is then further reacted with hydrazine hydrate to produce 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.
Eigenschaften
IUPAC Name |
8-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-3-9-6-5(4)10-7(12)8(13)11-6/h2-3H,1H3,(H,10,12)(H,9,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGYJZZTKYSJET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)NC(=O)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616417 | |
Record name | 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
CAS RN |
144435-01-8 | |
Record name | 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.